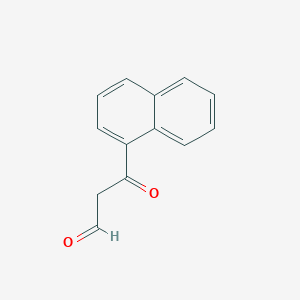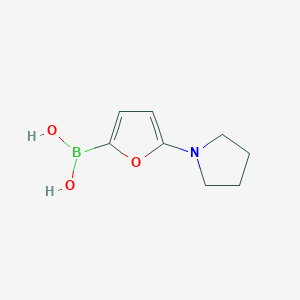
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3. This compound features a furan ring substituted with a pyrrolidine group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid can be achieved through several methods. One common approach involves the borylation of a halogenated precursor. For instance, a furan ring substituted with a halogen (such as bromine) can undergo a palladium-catalyzed cross-coupling reaction with a boronic acid derivative to introduce the boronic acid group. The pyrrolidine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. These methods are chosen for their efficiency and scalability .
化学反応の分析
Types of Reactions
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the pyrrolidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines. Substitution reactions can lead to various functionalized derivatives of the compound .
科学的研究の応用
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research into boronic acid derivatives has shown potential in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and catalysts
作用機序
The mechanism of action of (5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The furan and pyrrolidine groups contribute to the compound’s overall reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
Furan: A five-membered oxygen-containing heterocycle known for its reactivity and use in organic synthesis.
Boronic Acids: A class of compounds containing a boronic acid functional group, used in various chemical reactions and applications
Uniqueness
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. The presence of both a furan ring and a pyrrolidine group, along with the boronic acid functionality, makes it a versatile compound for various applications in chemistry, biology, and industry .
特性
分子式 |
C8H12BNO3 |
|---|---|
分子量 |
181.00 g/mol |
IUPAC名 |
(5-pyrrolidin-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c11-9(12)7-3-4-8(13-7)10-5-1-2-6-10/h3-4,11-12H,1-2,5-6H2 |
InChIキー |
CHSVAPZOVQDHOJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(O1)N2CCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


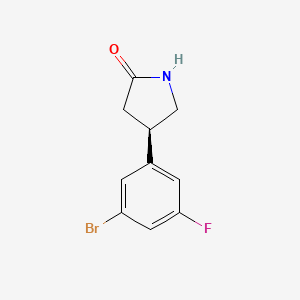
![4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile](/img/structure/B13337836.png)
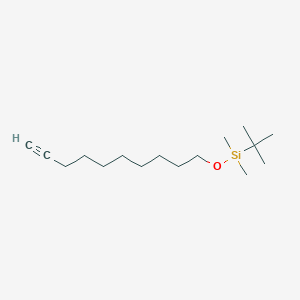
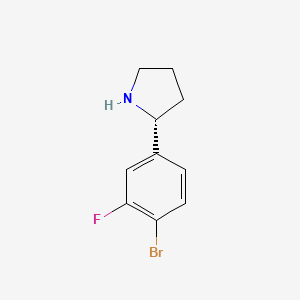
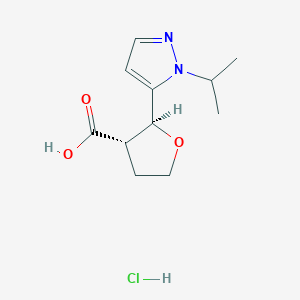
![2-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13337845.png)
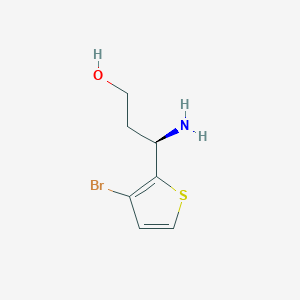
![(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13337856.png)
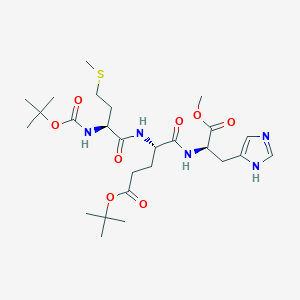
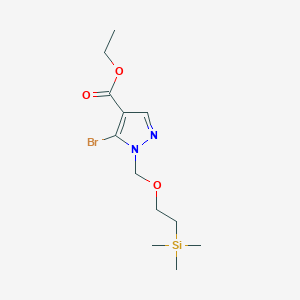
![methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13337887.png)

